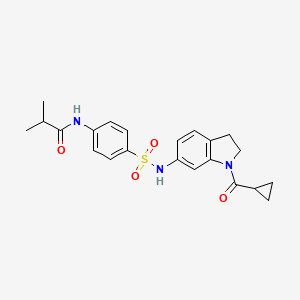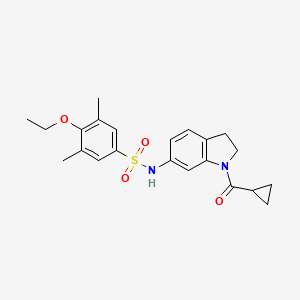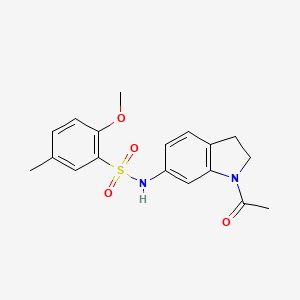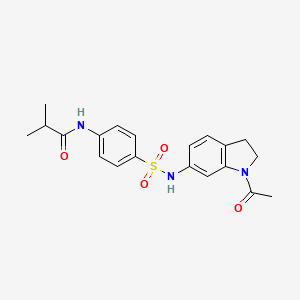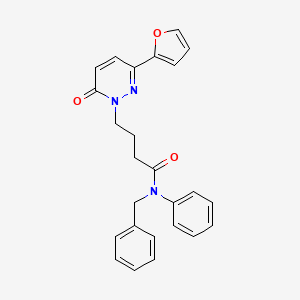
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is complex and not fully understood. It has been shown to inhibit the activity of protein kinase A, a key enzyme involved in many cellular processes including cell growth, proliferation, and differentiation. This inhibition leads to changes in the phosphorylation state of various proteins, which can ultimately affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis, as well as modulate the expression of various genes involved in cell cycle regulation and DNA repair. Additionally, N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it a useful therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its specificity for protein kinase A. This compound has been shown to be a highly selective inhibitor of this enzyme, which makes it a useful tool for studying the role of protein kinase A in various cellular processes. However, one limitation of using N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Future Directions
There are many potential future directions for the study of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide. One area of research that has received increasing attention in recent years is the development of novel therapeutics for the treatment of cancer. N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has shown promise as a potential anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, the use of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide as a fluorescent probe for the detection of protein kinase A activity may have applications in the development of new diagnostic tools for various diseases. Finally, further investigation into the biochemical and physiological effects of this compound may reveal new insights into the molecular mechanisms underlying various cellular processes.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein kinase A activity, as a tool for studying the molecular mechanisms of cancer cell proliferation and apoptosis, and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)18-11-15(24-2)6-7-17(18)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXBFSFTXRFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



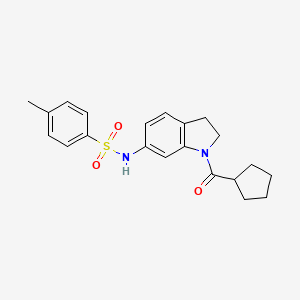
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
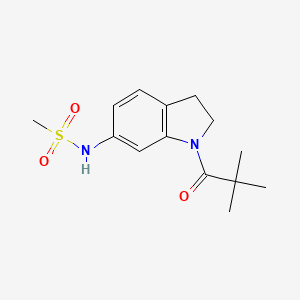

![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
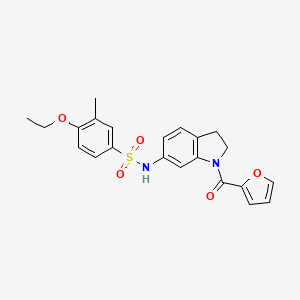
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)

